GPR55 Antagonist Potency: E-Isomer vs. Structurally Closest Analogs
The target compound (E-isomer, CID 16020046) inhibits GPR55 constitutive activity with an IC50 of 0.15 µM in a yeast-based assay and blocks LPI-induced Ca2+ signaling with an IC50 of 0.21 µM in HEK293-GPR55 cells . The Z-isomer (1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene, CAS 34809-61-5) has no reported GPR55 activity in any publicly available dataset. The free phenol analog Belamcandol B has no GPR55 annotation. This represents a >66-fold selectivity window defined solely by double-bond geometry and methylation state .
| Evidence Dimension | GPR55 constitutive activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.15 µM (yeast); IC50 = 0.21 µM (HEK293-GPR55 Ca2+ assay) |
| Comparator Or Baseline | Z-isomer (CAS 34809-61-5): No activity reported; Belamcandol B: No activity reported |
| Quantified Difference | >66-fold selectivity (estimated from 10 µM threshold vs. 0.15 µM) |
| Conditions | Yeast-based GPR55 constitutive activity assay; HEK293 cells expressing human GPR55, LPI-stimulated Ca2+ mobilization |
Why This Matters
For laboratories screening GPR55 modulators, only the E-isomer provides a validated chemical probe; the Z-isomer and Belamcandol B are inactive and would generate false negatives in phenotypic screens.
